molecular formula C19H15N3O8 B14947219 (5E)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14947219
M. Wt: 413.3 g/mol
InChI Key: BDJAFODVUOPTJQ-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-(2-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Properties

Molecular Formula

C19H15N3O8

Molecular Weight

413.3 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H15N3O8/c1-29-14-6-4-3-5-12(14)21-18(25)11(17(24)20-19(21)26)7-10-8-13(22(27)28)16(23)15(9-10)30-2/h3-9,23H,1-2H3,(H,20,24,26)/b11-7+

InChI Key

BDJAFODVUOPTJQ-YRNVUSSQSA-N

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])/C(=O)NC2=O

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-(2-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. Common starting materials include substituted benzaldehydes and pyrimidine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: Reduction reactions may target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivity, such as antimicrobial or anticancer properties. Researchers study these derivatives to develop new therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may interact with biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-(2-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(E)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-(2-HYDROXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
  • 5-[(E)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Uniqueness

The uniqueness of 5-[(E)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-(2-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.